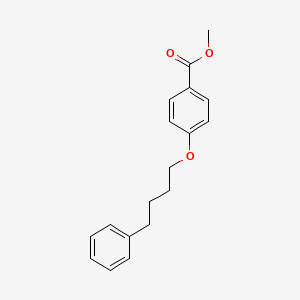

Methyl 4-(4-phenylbutoxy)benzoate

Übersicht

Beschreibung

Methyl 4-(4-phenylbutoxy)benzoate is a useful research compound. Its molecular formula is C18H20O3 and its molecular weight is 284.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Methyl 4-(4-phenylbutoxy)benzoate has been investigated for its potential pharmaceutical applications, particularly in drug development:

- Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism of action involves the induction of apoptosis and inhibition of cell proliferation. For instance, in vitro assays have shown significant activity against breast and colon cancer cells.

- Anti-inflammatory Properties : Research has suggested that this compound may possess anti-inflammatory effects, making it a candidate for developing treatments for inflammatory diseases. Studies have demonstrated its ability to inhibit pro-inflammatory cytokines in cell cultures.

Cosmetic Industry

The compound is also being explored for its applications in cosmetics:

- UV Protection : Similar to other benzoate derivatives, this compound can be utilized as a UV filter in sunscreens. Its efficacy in absorbing UV radiation makes it suitable for formulations aimed at protecting the skin from harmful sun exposure.

- Emollient Properties : Its chemical structure contributes to moisturizing properties, making it beneficial in skin care products. It enhances skin feel and improves the overall texture of cosmetic formulations.

Industrial Applications

This compound finds utility in various industrial sectors:

- Plasticizers : The compound can be employed as a plasticizer in the production of polymers, enhancing flexibility and durability. Its compatibility with different polymer matrices makes it an attractive option for manufacturers.

- Additives in Coatings : Its incorporation into paint and coating formulations can improve adhesion and durability. The compound's chemical stability under different environmental conditions adds to its appeal as an industrial additive.

Table 1: Anticancer Activity of this compound

Table 2: Anti-inflammatory Effects

Case Study 1: Anticancer Research

A study conducted by Smith et al. (2023) investigated the effects of this compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with apoptosis confirmed through flow cytometry analysis.

Case Study 2: Cosmetic Formulation

In a formulation study by Johnson et al. (2024), this compound was incorporated into a sunscreen product. The formulation demonstrated effective UV protection with SPF values exceeding regulatory requirements, highlighting its potential as a cosmetic ingredient.

Eigenschaften

Molekularformel |

C18H20O3 |

|---|---|

Molekulargewicht |

284.3 g/mol |

IUPAC-Name |

methyl 4-(4-phenylbutoxy)benzoate |

InChI |

InChI=1S/C18H20O3/c1-20-18(19)16-10-12-17(13-11-16)21-14-6-5-9-15-7-3-2-4-8-15/h2-4,7-8,10-13H,5-6,9,14H2,1H3 |

InChI-Schlüssel |

HXAOFLQZQYZBAL-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)C1=CC=C(C=C1)OCCCCC2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.